molecular formula C13H10BrFO B1524823 (5-Bromo-2-fluorophenyl)(phenyl)methanol CAS No. 885124-18-5

(5-Bromo-2-fluorophenyl)(phenyl)methanol

Cat. No.: B1524823
CAS No.: 885124-18-5
M. Wt: 281.12 g/mol
InChI Key: IHUOBAUBJGOIHI-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(phenyl)methanol typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine or fluorine atoms with the nucleophilic group.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluorophenyl)phenylmethanol: A closely related compound with similar structural features.

    5-Bromo-2-fluorobenzaldehyde: A precursor in the synthesis of (5-Bromo-2-fluorophenyl)(phenyl)methanol.

    2-Bromo-5-fluorobenzyl alcohol: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to the specific combination of bromine, fluorine, and phenyl groups attached to a methanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUOBAUBJGOIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 2-fluoro-5-bromobenzaldehyde (1.01 g) and tetrahydrofuran (50 mL), placed under a nitrogen atmosphere then cooled to −78° C. To this solution was added a 1M solution of phenylmagnesium bromide (5 mL). The reaction was stirred for 15 min then removed from the cold bath and allowed to warm to 0° C. Quenching was achieved by the addition of water and diethyl ether. The organic layer was collected, dried over magnesium sulfate then concentrated to an oil. Purification using silica gel chromatography provided (5-bromo-2-fluorophenyl)(phenyl)methanol as a colorless oil. H1 NMR (d6-dmso): 7.68 (dd, 1H), 7.46 (m, 1H), 7.32 (m, 4H), 7.23 (m, 1H), 7.12 (dd, 1H), 6.16 (d, 1H), 5.89 (d, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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